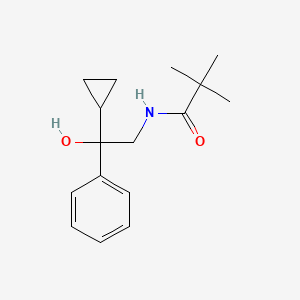

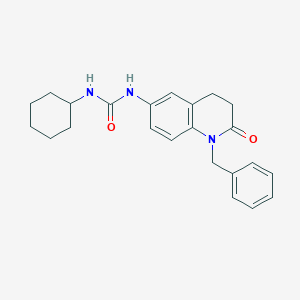

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

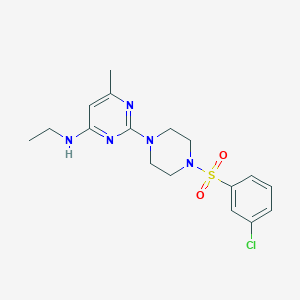

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound is also known as DMEMPE or DMPE and is a piperidine derivative. DMEMPE has a wide range of applications in scientific research, including its use as a reagent in organic chemistry and as a tool for studying the central nervous system.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Research by Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, including analogs structurally similar to the compound of interest. The study focused on the characterization of bifurcated intra- and intermolecular hydrogen bonding, which plays a critical role in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the chemical behavior and synthesis optimization of related compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Novel Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for synthesizing complex molecules that may include structures analogous to the compound of interest. This research highlights the versatility and potential applications of such compounds in medicinal chemistry and drug design (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Photolysis of Methylated Naphthoquinones

A study by Russkikh (1992) on the synthesis and efficiency of photolysis of methylated 2-dialkylamino- and 2-piperidino-1,4-naphthoquinones offers insights into the reactivity and potential applications of such compounds in photochemical processes. Understanding the quantum yields of photoconversion can inform the development of photoactive materials and compounds for various scientific and industrial applications (Russkikh, 1992).

Oxidative Synthesis of Functionalized Dihydropyridines

Research on the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines, as reported by Yu et al. (2015), presents an innovative approach to synthesizing compounds that may share functional groups or structural elements with "1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone." This study underscores the potential for developing novel compounds with varied applications in chemistry and pharmacology (Yu, Zhou, Xu, Chang, & Shen, 2015).

Antibacterial Activity of Piperidine Derivatives

Merugu, Ramesh, and Sreenivasulu (2010) investigated the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones. This research is relevant for understanding the biological activity and potential therapeutic applications of compounds structurally related to "this compound," highlighting the compound's significance in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Mechanism of Action

Target of Action

Structurally similar synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant plasmodium falciparum , suggesting potential antimalarial activity.

Mode of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum

Biochemical Pathways

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential effects on the biochemical pathways involved in the life cycle of this parasite.

Pharmacokinetics

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential bioavailability.

Result of Action

Related compounds have shown to inhibit the growth of plasmodium falciparum , suggesting potential antimalarial effects.

Action Environment

Related compounds have shown high activity and selectivity for plasmodium falciparum , suggesting potential stability and efficacy in various environments.

Properties

IUPAC Name |

1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFJQHIHZCMWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)